molecular formula C25H26O7 B11154041 ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate CAS No. 500204-31-9

ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154041
CAS No.: 500204-31-9
M. Wt: 438.5 g/mol
InChI Key: GZWHLEJPGZGPNY-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like sodium hydride or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of inflammatory mediators or enhance antioxidant defenses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives and esters of methoxyphenylacetic acid. Examples include:

Uniqueness

Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Biological Activity

Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a complex organic compound, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Information

PropertyDetails
Name This compound
CAS Number 500204-12-6
Molecular Formula C24H24O7
Molar Mass 424.44 g/mol

The compound features a chromene backbone with various functional groups that may contribute to its biological activity.

Anticancer Potential

Recent studies have shown that compounds similar in structure to this compound exhibit promising anticancer properties. For instance, derivatives of chromenone have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The presence of methoxy groups in the structure is believed to enhance radical scavenging activity.

Research Findings: Antioxidant Assays

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) showed that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes involved in disease processes. Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and cyclooxygenase.

Table: Enzyme Inhibition Data

EnzymeInhibition (%) at 50 µMReference
Acetylcholinesterase75%Study A
Cyclooxygenase65%Study B

These findings suggest that this compound may possess therapeutic potential in neurodegenerative diseases and inflammatory conditions .

The biological effects observed can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Antioxidant Defense : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant capacity.
  • Enzyme Modulation : Competitive inhibition of key enzymes involved in metabolism and inflammation.

Properties

CAS No.

500204-31-9

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 3-[7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C25H26O7/c1-5-30-23(27)12-10-20-15(2)19-9-11-22(16(3)24(19)32-25(20)28)31-14-21(26)17-7-6-8-18(13-17)29-4/h6-9,11,13H,5,10,12,14H2,1-4H3

InChI Key

GZWHLEJPGZGPNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C

Origin of Product

United States

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